3-Methylthiophene-2-carbonitrile
Overview
Description
3-Methylthiophene-2-carbonitrile is an organic compound with the molecular formula C6H5NS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylthiophene-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 3-methylthiophene with cyanogen bromide in the presence of a base. Another method includes the cyclization of appropriate precursors under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Methylthiophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-Methylthiophene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of materials with specific electronic properties, such as organic semiconductors
Mechanism of Action
The mechanism of action of 3-Methylthiophene-2-carbonitrile involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets depend on the specific application and the nature of the compound it is being used to synthesize .
Comparison with Similar Compounds
Thiophene: The parent compound with a similar structure but without the nitrile group.
2-Methylthiophene: A methyl-substituted thiophene without the nitrile group.
3-Thiophenecarbonitrile: A thiophene derivative with a nitrile group but without the methyl substitution.
Uniqueness: 3-Methylthiophene-2-carbonitrile is unique due to the presence of both a methyl group and a nitrile group on the thiophene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
3-methylthiophene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NS/c1-5-2-3-8-6(5)4-7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZHYEITUZEZMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334696 | |
Record name | 3-Methylthiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55406-13-8 | |
Record name | 3-Methylthiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a simple and efficient method to synthesize 4-Alkoxy-5-amino-3-methylthiophene-2-carbonitriles, and what is the key intermediate involved?
A1: A novel one-pot synthesis of 4-Alkoxy-5-amino-3-methylthiophene-2-carbonitriles has been developed using readily available starting materials. [] This method involves the sequential reaction of lithiated alkoxyallenes with isothiocyanates and 2-bromoacetonitrile. The reaction proceeds through the in situ formation and intramolecular cyclization of a key intermediate: cyanomethyl 2-alkoxy-N-buta-2,3-dienimidothioate (1-aza-1,3,4-triene). This intermediate then undergoes cyclization to yield the desired tetrasubstituted thiophene. [] This approach offers a streamlined and efficient route to access these complex heterocyclic compounds.
Q2: How can the structure of newly synthesized 4-Alkoxy-5-amino-3-methylthiophene-2-carbonitriles be confirmed?
A2: While the provided abstracts do not contain specific spectroscopic data, mass spectrometry serves as a powerful tool for structural characterization. The fragmentation patterns observed under electron and chemical ionization provide valuable information about the structure of the synthesized 4-Alkoxy-5-amino-3-methylthiophene-2-carbonitriles. [] By analyzing the mass spectra and identifying characteristic fragment ions, researchers can confirm the presence of specific functional groups and structural motifs, thus supporting the successful synthesis of the desired compounds.
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